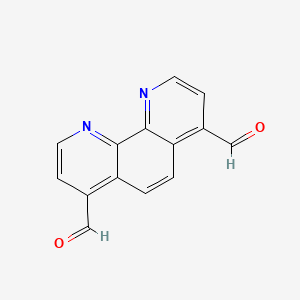

1,10-Phenanthroline-4,7-dicarbaldehyde

Übersicht

Beschreibung

1,10-Phenanthroline-4,7-dicarbaldehyde: is an organic compound with the molecular formula C14H8N2O2 . It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form strong complexes with metal ions. This compound is characterized by the presence of two aldehyde groups at the 4 and 7 positions of the phenanthroline ring, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-dicarbaldehyde can be synthesized through the oxidation of 1,10-phenanthroline-4,7-dimethyl . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to aldehyde groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Oxidation to Dicarboxylic Acids

Aldehyde groups in phenanthroline derivatives are susceptible to oxidation under controlled conditions. For example:

-

10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde was oxidized to its dicarboxylic acid derivative using sodium chlorite (NaClO₂) in water at 100°C, yielding 10-hydroxybenzo[h]quinoline-7,9-dicarboxylic acid (32% yield) .

-

Similar oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) with selenium dioxide (SeO₂) in 1,4-dioxane produced 1,10-phenanthroline-2,9-dicarbaldehyde .

Key Reaction Parameters for Aldehyde Oxidation:

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Quinoline dicarbaldehyde | NaClO₂ | Water | 100°C | 32% |

| Neocuproine | SeO₂ | 1,4-Dioxane | Reflux | 70% |

For 1,10-phenanthroline-4,7-dicarbaldehyde , analogous oxidation would likely yield 1,10-phenanthroline-4,7-dicarboxylic acid , though reaction efficiency may vary depending on steric and electronic factors.

Nucleophilic Addition Reactions

The aldehyde groups in phenanthroline dicarbaldehydes participate in condensation reactions with nucleophiles:

-

1,10-Phenanthroline-2,9-dicarbaldehyde reacted with thiosemicarbazide in ethanol under reflux to form 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) .

Example Reaction Pathway:

This suggests that This compound could similarly form Schiff bases or coordination ligands with amines, hydrazides, or thiosemicarbazides.

Hydrolysis and Ring-Opening Reactions

Phenanthroline derivatives with ester or nitrile substituents undergo hydrolysis under alkaline conditions:

-

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile hydrolyzed in alkaline water to form 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile .

-

Chlorine-substituted phenanthrolines (e.g., 4,7-dichloro-1,10-phenanthroline-5-carboxylic acid ) hydrolyze in basic environments, leading to hydroxyl substitution or unexpected ring-opening products .

While no direct data exists for This compound , its aldehyde groups may undergo hydration or nucleophilic attack in aqueous media, particularly under acidic or basic catalysis.

Coordination Chemistry and Chelation

Phenanthroline dicarbaldehydes serve as polydentate ligands due to their N and O donor sites:

-

Hydroxy-substituted dicarbaldehydes exhibit strong chelating properties, forming stable complexes with transition metals .

-

The rigidity of the phenanthroline backbone enhances metal-ligand binding efficiency, as observed in 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) .

Side Reactions and Stability Considerations

-

Oxidation of aldehydes in phenanthroline systems may lead to C-C bond cleavage, especially under harsh conditions (e.g., high temperatures or strong acids) .

-

DFT calculations indicate that bond lengths in the aromatic ring influence reaction pathways; longer C-C bonds (e.g., 1.410 Å vs. 1.391 Å) increase susceptibility to cleavage .

Wissenschaftliche Forschungsanwendungen

1,10-Phenanthroline-4,7-dicarbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,10-phenanthroline-4,7-dicarbaldehyde primarily involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can participate in various catalytic and redox reactions, influencing the reactivity and selectivity of the processes .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: A parent compound without the aldehyde groups, widely used as a ligand in coordination chemistry.

4,7-Dimethyl-1,10-phenanthroline: A precursor to 1,10-phenanthroline-4,7-dicarbaldehyde, used in similar applications.

4,7-Dimethoxy-1,10-phenanthroline: Another derivative with methoxy groups at the 4 and 7 positions, used as a ligand in organic synthesis.

Uniqueness: this compound is unique due to the presence of aldehyde groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating more complex molecules and materials .

Biologische Aktivität

1,10-Phenanthroline-4,7-dicarbaldehyde (PDA) is a heterocyclic compound known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phenanthroline backbone with two aldehyde groups at the 4 and 7 positions. Its molecular formula is C₁₃H₉N₂O₂. The presence of nitrogen atoms in the phenanthroline structure allows it to participate in coordination chemistry by forming complexes with various metal ions.

Target Enzymes:

PDA primarily acts as an inhibitor of metalloproteinases (MMPs), which are zinc-dependent enzymes involved in the degradation of extracellular matrix components. By chelating the zinc ion essential for MMP activity, PDA effectively inhibits these enzymes, impacting various biological processes including tumor progression and metastasis .

Biochemical Pathways:

The inhibition of MMPs by PDA can lead to the accumulation of extracellular matrix proteins, altering cellular signaling pathways and potentially influencing cancer cell behavior. This mechanism highlights its relevance in cancer research and therapeutic interventions aimed at controlling tumor growth .

Biological Activities

-

Antioxidant Activity:

PDA exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. Studies indicate that PDA can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage . -

Anticancer Potential:

Research has demonstrated that PDA can stabilize G-quadruplex DNA structures, which are important for regulating gene expression associated with cancer. This stabilization may enhance its potential as an anti-cancer agent by interfering with the replication and transcription processes of cancer cells . -

Metal Ion Interaction:

PDA interacts with various metal ions such as iron(II), copper(II), and nickel(II), forming stable complexes. These interactions are significant for understanding its role in biological systems and its therapeutic applications in coordination chemistry .

Table 1: Summary of Biological Activities of this compound

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidative Reactions: Utilizing oxidizing agents such as selenium dioxide to convert phenanthroline derivatives into their corresponding dicarbaldehyde forms.

- Functional Group Manipulation: Employing nucleophilic substitution reactions to introduce aldehyde groups at the desired positions on the phenanthroline scaffold.

These methods highlight the versatility and efficiency in producing PDA suitable for biological evaluations .

Eigenschaften

IUPAC Name |

1,10-phenanthroline-4,7-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOBZLFARGFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.